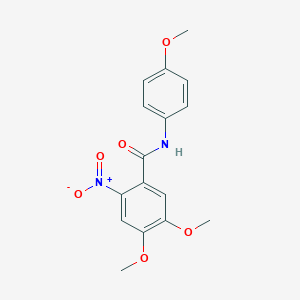
(5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine is a chemical compound that is widely used in scientific research for its unique properties. It is a member of the phenethylamine class of compounds and is commonly known as 2C-B-FLY. This compound has been found to have a wide range of potential applications in various fields, including pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
The exact mechanism of action of (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations. It has also been found to enhance mood and cognition, and may have potential applications in the treatment of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin on brain function and behavior. However, its psychoactive effects may limit its use in certain lab experiments, and caution should be taken when handling this compound.
Direcciones Futuras
There are many potential future directions for research on (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine. Some of these include:
1. Further studies on the mechanism of action of this compound, and its potential applications in the development of new antidepressant and antipsychotic drugs.
2. Investigation of the effects of (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine on brain function and behavior, and its potential applications in the treatment of mental health disorders.
3. Exploration of the potential therapeutic benefits of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Development of new synthetic methods for the production of (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine, with a focus on increasing yield and purity.
5. Investigation of the safety and toxicity of this compound, and the development of guidelines for its use in scientific research.
Métodos De Síntesis
The synthesis of (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine involves the reaction of 3-fluorophenylacetic acid with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with N-bromoacetamide to form the final product.
Aplicaciones Científicas De Investigación
(5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the development of new antidepressant and antipsychotic drugs.
In neuroscience, (5-bromo-2,4-dimethoxybenzyl)(3-fluorophenyl)amine has been used to study the effects of serotonin on brain function and behavior. It has been found to enhance the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Propiedades
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO2/c1-19-14-8-15(20-2)13(16)6-10(14)9-18-12-5-3-4-11(17)7-12/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUSQBWCFWEZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC(=CC=C2)F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)








![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5745438.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)